N'-hydroxypyrazine-2-carboximidamide
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Overview
Description
N’-hydroxypyrazine-2-carboximidamide is a chemical compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by its pyrazine ring structure, which is a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-hydroxypyrazine-2-carboximidamide can be synthesized through various synthetic routes. One common method involves the reaction of pyrazine-2-carboximidamide with hydroxylamine . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 30°C . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N’-hydroxypyrazine-2-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors, and the purification process involves multiple steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine-2-carboxamide.
Reduction: Reduction reactions can convert it into pyrazine-2-carboximidamide.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include pyrazine-2-carboxamide, pyrazine-2-carboximidamide, and various substituted pyrazine derivatives .
Scientific Research Applications
N’-hydroxypyrazine-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboximidamide: Similar in structure but lacks the hydroxyl group.
Pyrazine-2-carboxamide: An oxidized form of N’-hydroxypyrazine-2-carboximidamide.
3-hydroxypyrazine-2-carboxamide: Another hydroxylated pyrazine derivative with different biological activities.
Uniqueness
N’-hydroxypyrazine-2-carboximidamide is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows it to participate in unique reactions and interactions that are not possible with its analogs .
Properties
IUPAC Name |
N'-hydroxypyrazine-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHJCRJEMIFNNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-05-3 |
Source
|
Record name | 51285-05-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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